Product packaging for 1-(Pyrazin-2-yl)pyrrolidin-3-amine(Cat. No.:)

1-(Pyrazin-2-yl)pyrrolidin-3-amine

Cat. No.: B15232495
M. Wt: 164.21 g/mol
InChI Key: FIXFLWTURNAYBE-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)pyrrolidin-3-amine (CAS 1248940-89-7) is a chemical compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol . This amine-substituted pyrrolidine scaffold, featuring a pyrazine ring, is intended for research applications such as pharmaceutical development and chemical synthesis. It serves as a versatile building block for constructing more complex molecules. Compounds based on similar pyrrolidine and pyrazine motifs are of significant interest in medicinal chemistry research. For instance, related structures have been investigated as potential inhibitors of intracellular signaling kinases, such as Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a key negative regulator in T-cell receptor signaling, and its inhibition is a recognized strategy in immuno-oncology research to potentially enhance anti-tumor immune responses . As such, this compound provides a valuable core structure for researchers developing and screening novel biologically active molecules. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet (MSDS) prior to use. Recommended storage is in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4 B15232495 1-(Pyrazin-2-yl)pyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-1-4-12(6-7)8-5-10-2-3-11-8/h2-3,5,7H,1,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXFLWTURNAYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Union of Pyrrolidine and Pyrazine in Drug Design

The strategic amalgamation of pyrrolidine (B122466) and pyrazine (B50134) moieties into a single molecular framework has emerged as a powerful approach in the design of new therapeutic agents. Both pyrrolidine and pyrazine are independently recognized as "privileged scaffolds" – molecular structures that are capable of binding to multiple biological targets. researchgate.netnih.govrsc.org Their combination into a hybrid architecture offers a unique three-dimensional structure and a rich chemical space for exploration.

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. nih.govnih.gov Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov The stereochemistry of the pyrrolidine ring can significantly influence the biological profile of a drug candidate due to the differential binding modes with enantioselective proteins. nih.gov Furthermore, the pyrrolidine scaffold is found in numerous natural products and FDA-approved drugs, including the amino acid proline and the nootropic drug piracetam, highlighting its biocompatibility and therapeutic relevance. nih.govwikipedia.org

Pyrazine, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, is another key player in drug development. nih.gov Pyrazine derivatives are known to exhibit a wide array of biological activities. nih.gov The pyrazine nucleus is a component of several important natural products and synthetic bioactive molecules. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

The fusion of these two scaffolds into a pyrrolidine-pyrazine hybrid results in a molecule with enhanced structural complexity and potential for multi-target engagement. This combination allows for the exploration of new chemical space and the development of compounds with novel mechanisms of action.

A Privileged Scaffold for Future Drug Discovery

Established Synthetic Routes to the Core this compound Structure

While a specific, documented synthesis for this compound is not prevalent in readily available literature, its structure lends itself to established and reliable synthetic strategies. The most logical approach involves the formation of the C-N bond between the pyrazine and pyrrolidine rings.

Key Reaction Pathways and Strategic Precursor Selection

The construction of the target molecule is most strategically achieved by coupling a pyrazine precursor with a pyrrolidine precursor. The key disconnection is the N1-C2' bond between the pyrrolidine nitrogen and the pyrazine ring.

Precursor Selection:

Pyrazine Moiety: A halogenated pyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine, serves as an ideal electrophilic partner. 2-Chloropyrazine is often preferred due to its commercial availability and sufficient reactivity.

Pyrrolidine Moiety: 3-Aminopyrrolidine (B1265635) is the required nucleophilic component. To ensure regioselectivity, where the pyrrolidine ring nitrogen (N1) attacks the pyrazine and not the exocyclic amino group (at C3), a protected form of 3-aminopyrrolidine is essential. Common choices include tert-butyl (3-aminopyrrolidin-1-yl)carbamate (Boc-protected at the C3-amine) or using 3-aminopyrrolidine dihydrochloride, where the primary amine is protonated and less nucleophilic under basic conditions.

Two primary reaction pathways are proposed for the key C-N bond formation:

Nucleophilic Aromatic Substitution (SNAr): Pyrazine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a halogen. The reaction involves the addition of the nucleophile (3-aminopyrrolidine) to the pyrazine ring to form a negatively charged Meisenheimer intermediate, followed by the elimination of the halide leaving group to restore aromaticity. This method is often carried out at elevated temperatures in a polar aprotic solvent like DMSO or NMP.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It typically offers milder reaction conditions and broader substrate scope compared to traditional SNAr. The reaction involves the oxidative addition of the palladium catalyst to the 2-halopyrazine, followed by coordination of the amine, deprotonation by a base (e.g., sodium tert-butoxide), and reductive elimination to yield the desired product and regenerate the catalyst.

Table 1: Comparison of Proposed Key Reaction Pathways

Feature Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Catalyst Typically catalyst-free Palladium complex (e.g., Pd2(dba)3) with a phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
Reagents Strong base may be required Stoichiometric base (e.g., NaOtBu, Cs2CO3)
Conditions Often requires high temperatures (100-150 °C) Generally lower temperatures (80-120 °C)
Advantages Operationally simple, no metal catalyst needed High yields, broad functional group tolerance, milder conditions
Disadvantages Harsher conditions, may have lower yields Cost of catalyst, sensitivity to air/moisture

Regioselective and Stereoselective Synthesis Approaches

The chirality of this compound resides in the pyrrolidine ring, specifically at the C3 position. Therefore, achieving a stereoselective synthesis of the final compound depends entirely on using an enantiomerically pure pyrrolidine precursor. Several established methods exist for the synthesis of chiral 3-aminopyrrolidines, primarily starting from the chiral pool.

Synthesis from L-Aspartic Acid: A common route to (S)-3-aminopyrrolidine involves a multi-step synthesis starting from L-aspartic acid. A typical sequence involves:

Protection of the amino and carboxylic acid groups.

Reduction of one carboxylic acid to an alcohol.

Formation of a cyclic intermediate.

Further reduction and functional group manipulation to yield the desired chiral amine. researchgate.netacs.org

One documented pathway involves converting L-aspartic acid into N-formyl-L-aspartic anhydride, which then undergoes acylation, esterification, reduction, and ring-closing to form (S)-1-benzylpyrrolidin-3-amine. researchgate.net Subsequent debenzylation affords the target (S)-3-aminopyrrolidine. researchgate.net

Synthesis from trans-4-Hydroxy-L-proline: An alternative powerful strategy utilizes trans-4-hydroxy-L-proline. This method leverages the inherent chirality of the starting material to control the stereochemistry of the final product. A key step often involves the conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) anion (N₃⁻). This SN2 reaction proceeds with an inversion of configuration at the C4 position. Subsequent reduction of the azide to an amine and removal of protecting groups yields the chiral 3-aminopyrrolidine.

Table 2: Example Pathways to Chiral 3-Aminopyrrolidine Precursors

Starting Material Key Steps Chiral Product Reference
L-Aspartic Acid Acylation, Esterification, Reduction, Cyclization, Debenzylation (S)-3-Aminopyrrolidine researchgate.net
trans-4-Hydroxy-L-proline Decarboxylation, N-Boc protection, Sulfonylation, Azide substitution (SN2), Reduction (S)-3-Aminopyrrolidine wikipedia.org

Derivatization Strategies for Structural Diversification

Once the core this compound scaffold is synthesized, its structure can be further diversified to explore structure-activity relationships for various applications. Modifications can be targeted at the pyrrolidine moiety or the pyrazine heterocycle.

Functionalization of the Pyrrolidine Moiety: Amine, Ring, and Side Chain Modifications

The pyrrolidine portion of the molecule offers several sites for derivatization:

Amine Functionalization: The primary amino group at the C3 position is a versatile handle for modification. It can readily undergo standard amine reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. byjus.commasterorganicchemistry.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. pressbooks.pub

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Ring and Side Chain Modifications: Direct functionalization of the pyrrolidine ring C-H bonds after coupling to the pyrazine is challenging. rsc.orgyoutube.com A more strategic approach is to construct the core scaffold using an already substituted 3-aminopyrrolidine precursor. For instance, starting with derivatives of 4-hydroxyproline (B1632879) allows for the introduction of substituents at the C4 position of the pyrrolidine ring. google.com These precursors can be synthesized with various side chains, which are then carried through the synthesis of the final pyrazinyl-pyrrolidine analogue.

Substitutions and Modulations of the Pyrazine Heterocycle

Modifying the pyrazine ring is crucial for fine-tuning the electronic and steric properties of the molecule.

Pre-functionalization of the Pyrazine Ring: The most effective strategy is to begin the synthesis with a substituted 2-halopyrazine. A variety of substituted pyrazines can be synthesized through established methods, such as the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by halogenation. researchgate.netrsc.org For example, reacting a substituted 1,2-dicarbonyl compound with ethylenediamine (B42938) would yield a disubstituted dihydropyrazine, which can be oxidized and subsequently halogenated to provide a functionalized 2-halopyrazine ready for coupling.

Post-Coupling Modification: Direct functionalization of the pyrazine ring after its attachment to the pyrrolidine is less common and more complex. The N-substituted pyrazine ring is electron-rich, making it less reactive towards electrophilic substitution. However, specific methods like directed ortho-metalation could potentially be employed to introduce substituents at the C3 position of the pyrazine ring, though this would require careful optimization.

Innovative Linker Chemistry and Conjugation Techniques for Advanced Constructs

To use the this compound scaffold in more complex systems, such as bioconjugates or functional materials, it can be equipped with linker groups for subsequent conjugation.

Click Chemistry: A powerful and widely used conjugation strategy is "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.govdigitellinc.com To make the molecule amenable to this reaction, an analogue must be synthesized that contains either an azide or a terminal alkyne.

Introducing an Alkyne or Azide: This can be achieved by reacting the 3-amino group of the core structure with a linker containing the desired functionality. For example, acylation with 4-pentynoic acid would install a terminal alkyne. Alternatively, a precursor such as 3-azidopyrrolidine (B14084947) could be used in the initial coupling step.

Once functionalized with a "click handle," the molecule can be efficiently and selectively conjugated to other molecules (e.g., peptides, fluorophores, polymers) that bear the complementary reactive group. frontiersin.orgresearchgate.net

Table 3: Examples of Linker Functionalities for Conjugation

Linker Functional Group Complementary Group Conjugation Chemistry
Terminal Alkyne Azide Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide Terminal Alkyne Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azide Strained Alkyne (e.g., DBCO) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Carboxylic Acid Amine Amide Bond Formation (e.g., using EDC/NHS)
Amine Carboxylic Acid Amide Bond Formation (e.g., using EDC/NHS)
Tetrazine Strained Alkene (e.g., trans-Cyclooctene) Inverse Electron-Demand Diels-Alder

Elucidation of Structure Activity Relationships Sar Within 1 Pyrazin 2 Yl Pyrrolidin 3 Amine Series

Rational Design and Synthesis of Analogues for Systematic SAR Investigations

The rational design of analogues would focus on systematically modifying three key regions of the molecule: the pyrazine (B50134) ring, the pyrrolidine (B122466) ring, and the 3-amino group. Synthetic strategies would likely involve the coupling of a substituted pyrazine with a suitably protected 3-aminopyrrolidine (B1265635) derivative. tandfonline.commdpi.com The synthesis of diverse analogues would be crucial for a thorough SAR investigation. researchgate.net

Key synthetic approaches could include:

Nucleophilic aromatic substitution: Reacting various substituted 2-halopyrazines with 3-aminopyrrolidine.

Reductive amination: Coupling a pyrazine aldehyde or ketone with 3-aminopyrrolidine.

Parallel synthesis: Employing combinatorial chemistry techniques to rapidly generate a large library of analogues with diverse substituents on both the pyrazine and pyrrolidine rings.

Impact of Pyrrolidine Ring Substituents on Biological Activity and Potency

Substituents on the pyrrolidine ring can significantly influence the molecule's physicochemical properties, conformation, and interaction with biological targets. nih.gov A systematic investigation would explore the effects of substituents at various positions of the pyrrolidine ring.

Table 1: Hypothetical Impact of Pyrrolidine Ring Substituents on Biological Activity

PositionSubstituent TypePotential Impact on ActivityRationale
C4Small alkyl groups (e.g., methyl)May enhance potency through favorable steric interactions.Can influence ring pucker and presentation of other functional groups. nih.gov
C4Polar groups (e.g., hydroxyl, fluoro)Could improve solubility and introduce new hydrogen bonding interactions.May alter pharmacokinetic properties and target binding affinity.
C2 or C5Bulky groupsLikely to decrease activity due to steric hindrance.May disrupt the optimal binding conformation.
N1 (Pyrrolidine Nitrogen)Alkylation or AcylationWould fundamentally alter the core structure and is not part of this series.The N1 position is occupied by the pyrazinyl group in the parent compound.

It is well-established that substituents on the pyrrolidine ring can affect its basicity and nucleophilicity, which could be critical for target engagement. nih.gov

Influence of Pyrazine Ring Modifications on Target Binding and Selectivity

The pyrazine ring serves as a key aromatic component, likely involved in π-stacking, hydrogen bonding, and other interactions with the target protein. nih.gov Modifications to this ring would be critical for optimizing potency and selectivity.

Table 2: Hypothetical Influence of Pyrazine Ring Modifications on Target Binding

PositionSubstituent TypePotential Impact on Binding and SelectivityRationale
C5 or C6Electron-donating groups (e.g., -OCH₃, -CH₃)May enhance π-stacking interactions and modulate electronic properties.Can influence the overall electron density of the aromatic system.
C5 or C6Electron-withdrawing groups (e.g., -Cl, -CF₃)Could introduce new polar contacts and alter the electrostatic potential. researchgate.netMay improve selectivity by favoring interactions with specific residues in the binding pocket.
C5 or C6Hydrogen bond donors/acceptors (e.g., -NH₂, -OH)Could form additional hydrogen bonds with the target, increasing affinity.Direct interaction with key amino acid residues is a common strategy for potency enhancement.
Replacement of PyrazineOther heterocycles (e.g., pyridine, pyridazine)Would significantly alter the electronic and steric profile, impacting selectivity. nih.govAllows for exploration of different hydrogen bonding patterns and geometric arrangements.

Conformational Analysis of the Scaffold and its Implications for Ligand-Target Interactions

The three-dimensional shape of the 1-(Pyrazin-2-yl)pyrrolidin-3-amine scaffold is a critical determinant of its biological activity. The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, known as "puckering." nih.gov The preferred conformation will influence the spatial orientation of the 3-amino group and the pyrazine ring, which is crucial for optimal interaction with a biological target.

Computational modeling and techniques such as NMR spectroscopy would be employed to understand the conformational preferences of the scaffold and its analogues. researchgate.net A rigidified analogue, where the conformational flexibility is reduced, could be synthesized to lock the molecule in a bioactive conformation, potentially leading to a significant increase in potency.

Stereochemical Contributions to Biological Activity and Chirality-Dependent SAR

The 3-position of the pyrrolidine ring is a chiral center, meaning that this compound can exist as two enantiomers, (R) and (S). It is highly probable that these enantiomers will exhibit different biological activities, as they will interact differently with a chiral biological target such as a protein.

A comprehensive SAR study would require the synthesis and biological evaluation of both the (R)- and (S)-enantiomers for the parent compound and its key analogues. This would allow for the determination of the eutomer (the more active enantiomer) and the eudismic ratio (the ratio of activities between the enantiomers). Understanding the chirality-dependent SAR is fundamental for developing a potent and selective drug candidate.

Molecular Basis of Biological Target Engagement and Mechanistic Insights

High-Throughput Screening and Phenotypic Screening Approaches for Target Identification

There is no publicly available information detailing the use of high-throughput screening (HTS) or phenotypic screening approaches for the specific purpose of identifying the biological targets of 1-(Pyrazin-2-yl)pyrrolidin-3-amine. In drug discovery, HTS is a common starting point to assess the activity of a compound library against a specific molecular target. Phenotypic screening, in contrast, evaluates a compound's effect on cellular or organismal phenotype, with subsequent target deconvolution. While it is plausible that this compound may have been included in broader screening libraries due to its chemical structure, the results of such screenings, if any, have not been published.

Identification and Characterization of Specific Biological Targets

No specific biological targets have been identified or characterized for this compound in the scientific literature. However, the pyrazine (B50134) and pyrrolidine (B122466) moieties are present in numerous biologically active molecules, suggesting potential, yet unproven, target classes for this compound.

The pyrazine ring is a well-established scaffold in the development of kinase inhibitors. Numerous pyrazine-containing compounds have been patented as inhibitors of various kinases, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is involved in the DNA damage response. The general structure of substituted pyrazin-2-amines has been explored for their potential as kinase inhibitors. However, there is no specific data confirming or refuting the interaction of this compound with any kinase, nor are there any studies on its potential for specificity or allosteric modulation of such targets.

Both pyrazine and pyrrolidine derivatives have been investigated as modulators of G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play crucial roles in a multitude of physiological processes, making them prominent drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, are of particular interest for achieving greater receptor subtype selectivity. While related structures have been explored as allosteric modulators of GPCRs, there is no evidence to suggest that this compound engages with any GPCR.

The pyrrolidine scaffold is a versatile feature in many enzyme inhibitors. For instance, pyrrolidine derivatives have been studied as inhibitors of α-mannosidase. However, no studies have been published that investigate the effect of this compound on the activity of any non-kinase enzyme.

Detailed Mechanistic Studies of Target Modulation at the Molecular and Cellular Levels

In the absence of an identified biological target, no detailed mechanistic studies at the molecular or cellular level for this compound have been reported. Such studies would typically follow target identification and would involve techniques like X-ray crystallography, cryo-electron microscopy, and various cellular assays to elucidate the precise mechanism of action.

Orthogonal Validation of Target Engagement

Orthogonal validation is a critical step in target identification, employing multiple, independent methods to confirm the interaction of a compound with its putative target. As no primary biological target has been proposed for this compound, no orthogonal validation studies have been conducted or published.

Preclinical in Vitro and in Vivo Efficacy Assessment Non Clinical Focus

In Vitro Pharmacological Profiling and Efficacy Studies

The initial stages of assessing a new chemical entity involve a comprehensive in vitro analysis to determine its biological activity at the cellular and molecular level.

Cell-Based Functional Assays for Receptor Activation or Inhibition

To understand how 1-(Pyrazin-2-yl)pyrrolidin-3-amine might interact with biological systems, researchers would typically employ cell-based functional assays. These assays utilize engineered cell lines that express a specific receptor of interest. By exposing these cells to the compound, scientists can observe whether it activates (agonism) or blocks (antagonism) the receptor's function. The response is often measured by detecting changes in downstream signaling molecules, such as intracellular calcium or cyclic AMP (cAMP).

Biochemical Enzyme Inhibition and Activation Assays

If the compound is hypothesized to target an enzyme, its inhibitory or activating properties would be quantified through biochemical assays. These experiments combine the purified enzyme with its substrate and the test compound. The efficacy of the compound is determined by measuring the rate of the enzymatic reaction. A decrease in the reaction rate would indicate inhibition, while an increase would suggest activation.

Dose-Response Characterization and Potency Determination

A critical aspect of in vitro profiling is to establish the compound's potency. This is achieved by performing dose-response studies, where varying concentrations of the compound are tested in the aforementioned cell-based or biochemical assays. The results are plotted to generate a dose-response curve, from which key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are calculated. These values represent the concentration of the compound required to elicit a 50% response and are fundamental indicators of its potency.

In Vivo Proof-of-Concept Efficacy Evaluation in Relevant Animal Models

Following promising in vitro results, the investigation would proceed to in vivo studies to assess the compound's efficacy in a living organism.

Selection and Validation of Disease-Relevant Animal Models

The choice of an appropriate animal model is crucial for obtaining meaningful efficacy data. The selected model, typically in rodents such as mice or rats, should mimic key aspects of the human disease being targeted. For instance, if the compound is being investigated as an anti-inflammatory agent, a model of induced inflammation, such as collagen-induced arthritis, might be used. The validation of the model ensures that it consistently reproduces the desired disease characteristics.

Assessment of Efficacy Endpoints and Biomarker Modulation in Preclinical Models

In these animal models, the efficacy of this compound would be evaluated by measuring specific endpoints. These could include physiological changes, behavioral responses, or survival rates. Additionally, researchers would analyze biomarkers—measurable indicators of a biological state—to understand the compound's mechanism of action in vivo. This could involve measuring the levels of specific proteins or inflammatory markers in blood or tissue samples. A significant and positive change in these endpoints and biomarkers would provide proof-of-concept for the compound's therapeutic potential.

Computational Chemistry and Structural Biology Contributions

Molecular Docking and Ligand-Protein Interaction Modeling for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode of a small molecule ligand, such as 1-(Pyrazin-2-yl)pyrrolidin-3-amine, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a function that estimates the binding affinity.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand Structure: Generating a 3D model of this compound and optimizing its geometry.

Identification and Preparation of the Protein Target: Selecting a biologically relevant protein target and preparing its 3D structure, often obtained from the Protein Data Bank (PDB). This includes adding hydrogen atoms and assigning appropriate charges.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the defined binding site of the protein.

Analysis of Results: The output provides various binding poses, ranked by their docking scores. These poses reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. youtube.com

Although specific docking studies on this compound are not readily found, studies on related pyrazine (B50134) and pyrrolidine (B122466) derivatives have successfully utilized this method to predict binding modes and guide the design of new inhibitors for various protein targets. researchgate.netnih.gov

Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules by simulating their motion over time. nih.gov This technique can be used to study the conformational landscape of this compound, both in isolation and when bound to a protein. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations could offer insights into:

Conformational Flexibility: Understanding the different shapes the molecule can adopt in solution. The pyrrolidine ring, for instance, can exist in various puckered conformations, and MD can reveal the most stable ones. researchgate.netnih.gov

Binding Stability: When a ligand-protein complex from a docking study is subjected to MD simulations, the stability of the predicted binding pose can be assessed. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking prediction. jchemlett.comnih.gov

Free Energy of Binding: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target protein compared to docking scores alone.

While specific MD simulation data for this compound is not published, the methodology has been widely applied to similar heterocyclic compounds to refine docking poses and confirm the stability of ligand-protein interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

A QSAR study involving analogs of this compound would typically entail:

Data Set Collection: A set of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

QSAR studies on pyrazinoate esters and pyrrolidin-2-one derivatives have demonstrated the utility of this approach in identifying key structural features for antitubercular and antiarrhythmic activities, respectively. nih.govnih.gov A similar approach for a series of this compound analogs could guide the synthesis of more potent compounds.

Advanced Chemoinformatics and Virtual Screening Approaches

Chemoinformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key chemoinformatics technique used in drug discovery to search large libraries of compounds for those that are most likely to bind to a drug target. nih.govresearchgate.net

For this compound, chemoinformatics and virtual screening could be applied in several ways:

Library Design: If this compound is identified as a hit compound, chemoinformatics tools can be used to design a focused library of analogs for synthesis and testing.

Ligand-Based Virtual Screening: If the target protein is unknown, the structure of this compound can be used as a query to search for other compounds with similar shapes or pharmacophoric features.

Structure-Based Virtual Screening: If a 3D structure of the target protein is available, large compound databases can be docked into the active site to identify new potential binders.

Studies on pyrrolidine derivatives have shown the effectiveness of virtual screening in identifying novel inhibitors for enzymes like α-mannosidase. nih.gov

Co-crystal Structure Determination and Analysis of Ligand-Target Complexes

The most definitive method for understanding how a ligand binds to its target protein is through the determination of a co-crystal structure using X-ray crystallography. This experimental technique provides a high-resolution, three-dimensional image of the ligand bound within the protein's active site.

The process involves:

Crystallization: Growing a crystal of the protein in complex with the ligand, in this case, this compound.

X-ray Diffraction: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to calculate the electron density map and build an atomic model of the protein-ligand complex.

The resulting co-crystal structure would provide precise information on the binding orientation, conformational changes in the protein and ligand upon binding, and the specific interactions that stabilize the complex. This information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to improve its affinity and selectivity.

As of now, there are no publicly available co-crystal structures of this compound in complex with a protein target in the Protein Data Bank.

Future Research Trajectories and Potential Applications of the Scaffold

Exploration of Novel Therapeutic Areas and Neglected Diseases

The inherent adaptability of the pyrazin-pyrrolidine core makes it a compelling starting point for creating treatments for a wide array of medical conditions, particularly those for which current therapies are inadequate. The pyrazine (B50134) ring is a known pharmacophore in various biologically active compounds, and its derivatives have been investigated for a range of therapeutic applications. The exploration of this scaffold could be particularly impactful in the realm of neglected tropical diseases, where there is a pressing need for new, effective, and affordable medicines. The structural elements of 1-(pyrazin-2-yl)pyrrolidin-3-amine can be systematically modified to target specific proteins or biological pathways in the pathogens responsible for these diseases.

Integration with Emerging Drug Discovery Technologies and AI-Driven Design

Development of Prodrug Strategies and Targeted Delivery Systems

To amplify therapeutic efficacy and curtail off-target effects, the development of prodrugs and targeted delivery systems is a key area of focus. The primary amine group within the pyrrolidine (B122466) ring of this compound provides a chemically accessible point for the attachment of promoieties. These promoieties can be engineered to be cleaved by specific enzymes present at the site of disease, leading to the localized release of the active drug. This strategy can enhance the pharmacokinetic profile and therapeutic index of the parent compound. Additionally, the scaffold can be conjugated to targeting ligands, such as antibodies or peptides, to create drug conjugates that can selectively deliver the therapeutic agent to diseased cells or tissues, thereby increasing its local concentration and reducing systemic side effects.

Uncharted Avenues for Chemical Derivatization and Scaffold Hybridization

The chemical nature of the this compound scaffold allows for extensive and varied chemical modifications. The pyrazine ring can be substituted at its available positions to fine-tune the molecule's electronic and steric characteristics. The secondary amine within the pyrrolidine ring and the primary amine group are also amenable to a broad spectrum of chemical reactions, allowing for the generation of diverse libraries of compounds. A particularly promising research direction involves the creation of hybrid molecules by fusing the this compound scaffold with other pharmacologically active fragments. This approach of molecular hybridization can result in the development of compounds with dual or multiple mechanisms of action, which could offer significant advantages in treating complex multifactorial diseases.

Role in Chemical Biology and Probe Development for Fundamental Biological Research

Chemical probes are indispensable tools for unraveling intricate biological pathways. The this compound scaffold can serve as a robust foundation for the design of potent and selective chemical probes. By appending reporter tags, such as fluorescent dyes or biotin, to the scaffold, researchers can create tools to visualize and monitor the localization and interactions of target proteins within living systems. These probes are crucial for target validation and for elucidating the mechanisms of action of novel therapeutic compounds. The development of photoaffinity-labeled probes based on this scaffold could enable the direct identification of the molecule's binding partners within the cellular proteome, yielding invaluable insights for drug development and a deeper understanding of fundamental biology.

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